molecular formula C15H23NO2 B2609261 N-(3-hydroxy-4,4-dimethylpentyl)-2-methylbenzamide CAS No. 1421483-12-6

N-(3-hydroxy-4,4-dimethylpentyl)-2-methylbenzamide

Cat. No.: B2609261
CAS No.: 1421483-12-6
M. Wt: 249.354
InChI Key: JJTMZIZLJFDOFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxy-4,4-dimethylpentyl)-2-methylbenzamide is a useful research compound. Its molecular formula is C15H23NO2 and its molecular weight is 249.354. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Studies

Parabens, including compounds similar to N-(3-hydroxy-4,4-dimethylpentyl)-2-methylbenzamide, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These studies highlight the compounds' presence in water bodies due to their use in consumer products and their persistence in the environment despite wastewater treatment processes. Their potential as weak endocrine disrupters and the formation of chlorinated by-products raise concerns about their impact on aquatic life and human health. This calls for further research on their toxicity and the development of strategies to mitigate their environmental footprint (Haman et al., 2015).

Pharmacological Applications

The pharmacokinetics, formulation, and safety of compounds like N,N-diethyl-3-methylbenzamide (DEET), which shares functional groups with this compound, have been reviewed to understand their effectiveness as insect repellents and their safety profile. These compounds' rapid skin penetration, extensive biodistribution, and metabolism highlight their potential in developing effective and safe pharmaceutical and topical applications. However, the occasional adverse effects reported necessitate careful consideration in their use and further research into minimizing their skin absorption (Qiu et al., 1998).

Chemical Synthesis and Functionalization

Research into metalloporphyrin-catalyzed C-H bond functionalization sheds light on the chemical versatility and potential applications of compounds like this compound in organic synthesis. These reactions, which include hydroxylation, amination, and carbenoid insertion, demonstrate the compound's potential as a substrate in the selective modification and synthesis of complex molecules. The high selectivity and efficiency of these reactions underscore their significance in developing new pharmaceuticals and materials (Che et al., 2011).

Properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-11-7-5-6-8-12(11)14(18)16-10-9-13(17)15(2,3)4/h5-8,13,17H,9-10H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTMZIZLJFDOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCC(C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.